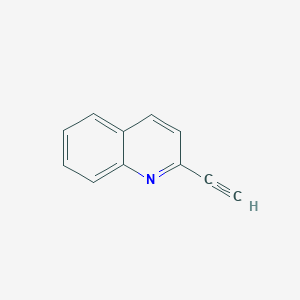

2-Ethynylquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJNCYLWOJPRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517607 | |

| Record name | 2-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40176-78-1 | |

| Record name | 2-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethynylquinoline: A Comprehensive Technical Guide for Researchers

CAS Number: 40176-78-1

This technical guide provides an in-depth overview of 2-Ethynylquinoline, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₇N. Its structure features a quinoline core substituted with an ethynyl group at the 2-position. This combination of a rigid, planar quinoline scaffold and a reactive alkyne functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40176-78-1 | PubChem |

| Molecular Formula | C₁₁H₇N | PubChem |

| Molecular Weight | 153.18 g/mol | PubChem |

| Appearance | Not explicitly found in searches | - |

| Melting Point | Not explicitly found in searches | - |

| Boiling Point | Not explicitly found in searches | - |

| Solubility | Likely soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM). Poorly soluble in water. | General knowledge of similar aromatic compounds |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of this compound synthesis, a suitable starting material would be a 2-haloquinoline, such as 2-chloroquinoline or 2-bromoquinoline, which is then coupled with a protected or unprotected acetylene source.

General Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

The following is a generalized protocol based on standard Sonogashira coupling procedures. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.

Materials:

-

2-Chloroquinoline (or 2-Bromoquinoline)

-

Ethynyltrimethylsilane (or another suitable alkyne source)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the 2-haloquinoline, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.

-

Slowly add the ethynyltrimethylsilane (or other alkyne) to the reaction mixture.

-

The reaction mixture is then heated to a temperature typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

If a protected alkyne such as ethynyltrimethylsilane is used, a subsequent deprotection step is required. This is typically achieved by treating the silylated product with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).

Caption: Generalized workflow for the synthesis of this compound via Sonogashira coupling.

Biological Activities and Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities. While specific biological data for this compound itself is not extensively reported in the public domain, its derivatives are of significant interest in drug discovery. The ethynyl group serves as a versatile handle for further chemical modifications, allowing for the generation of libraries of compounds for biological screening.

Quinoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many quinoline-based compounds have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as kinases or topoisomerases, or the disruption of microtubule dynamics.

-

Antimalarial Activity: The quinoline core is central to several important antimalarial drugs, including chloroquine and mefloquine. Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.

-

Antimicrobial Activity: Quinolines have also been investigated for their antibacterial and antifungal properties.

The presence of the ethynyl group in this compound makes it a particularly attractive starting material for the application of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the straightforward linkage of the this compound moiety to various molecules bearing an azide group, thereby facilitating the creation of diverse compound libraries for high-throughput screening.

Caption: Role of this compound in drug discovery via click chemistry and library synthesis.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis via the Sonogashira coupling and the versatility of its ethynyl group for further functionalization make it a valuable tool for researchers. While specific experimental data on some of its physical properties and biological activities are not yet widely available, the extensive research on the broader class of quinoline derivatives strongly suggests that this compound will continue to be an important building block for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate its properties and explore its full range of applications.

2-Ethynylquinoline molecular weight and formula

This guide provides an in-depth look at the chemical properties, synthesis, and a representative experimental workflow for 2-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40176-78-1 |

| Canonical SMILES | C#CC1=NC2=CC=CC=C2C=C1[1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. In the case of this compound, 2-chloroquinoline is typically reacted with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

Materials:

-

2-Chloroquinoline

-

(Trimethylsilyl)acetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloroquinoline (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).

-

Solvent and Reagents Addition: Add anhydrous toluene and triethylamine to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-((trimethylsilyl)ethynyl)quinoline.

-

Deprotection: Dissolve the purified 2-((trimethylsilyl)ethynyl)quinoline in dichloromethane. Add tetrabutylammonium fluoride (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by flash column chromatography on silica gel to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the Sonogashira coupling reaction.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. This document details common synthetic routes, including reaction conditions and yields, and provides established experimental protocols.

Core Structure and Properties

This compound is a heterocyclic aromatic compound featuring a quinoline ring system substituted with an ethynyl group at the 2-position. The rigid, planar structure and the reactive terminal alkyne make it a versatile precursor for creating more complex molecules through various coupling reactions.

The fundamental properties of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₇N | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 40176-78-1 | [1] |

| SMILES | C#CC1=NC2=CC=CC=C2C=C1 | [1] |

| InChI | InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | [1] |

| InChIKey | KLJNCYLWOJPRSX-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization Data

Table 2.1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Based on data from analogous quinoline derivatives)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Alkyne-H | ~3.0 - 3.5 | Singlet, deshielded by the aromatic ring. |

| Quinoline-H | ~7.5 - 8.5 | Complex multiplet pattern in the aromatic region. |

| ¹³C NMR | ||

| Alkyne C-H | ~80 - 85 | |

| Alkyne C-Qu | ~80 - 85 | |

| Quinoline C-2 | ~143 - 146 | Carbon attached to the ethynyl group. |

| Quinoline Ar-C | ~120 - 150 | Aromatic carbons of the quinoline ring system. |

Table 2.2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Predicted Value | Functional Group Assignment |

| IR (cm⁻¹) | ||

| ~3300 | ≡C-H stretch (terminal alkyne)[2][3] | |

| ~2100 - 2200 | C≡C stretch (alkyne)[2][3] | |

| ~3100 - 3000 | C-H stretch (aromatic)[2][3] | |

| ~1600, ~1500 | C=C stretch (aromatic ring)[2][3] | |

| MS (m/z) | ||

| 153 | [M]⁺, Molecular ion peak. |

Synthesis Overview

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction .[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] For this compound, this typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a protected or terminal alkyne.

An alternative, multi-step synthesis starting from 2-chloro-3-formylquinoline has also been reported, offering a different pathway to ethynyl-substituted quinolines.[8]

Primary Synthesis Route: Sonogashira Coupling

The general scheme for the Sonogashira coupling involves reacting 2-chloroquinoline with an alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The silyl protecting group is subsequently removed to yield the terminal alkyne. Using a recyclable catalyst system in water represents a more sustainable approach.[4]

Table 3.1: Typical Sonogashira Reaction Conditions for Alkynylquinoline Synthesis

| Parameter | Condition | Notes | Reference |

| Halide | 2-Chloroquinoline or 2-Bromoquinoline | Chloroquinolines are often used due to availability. | [4][5] |

| Alkyne | Trimethylsilylacetylene (TMSA) | TMS group protects the alkyne; requires a deprotection step. | [7] |

| Palladium Catalyst | Pd(PPh₃)₄, Pd/C, PdCl₂(PPh₃)₂ | Pd/C offers advantages in terms of recyclability. | [4][5] |

| Catalyst Loading | 1-5 mol% | [4] | |

| Copper(I) Co-catalyst | CuI | Typically used to increase reaction rate. | [5] |

| Base | NEt₃ (Triethylamine), K₂CO₃ | Amine bases are common. | [4][5] |

| Solvent | Dioxane, THF, Water | Aqueous media offers a greener alternative. | [4][5] |

| Temperature | 80-100 °C | Reaction is typically heated. | [5] |

| Reaction Time | 6-24 hours | Monitored by TLC or GC for completion. | [5] |

| Yield | 70-99% | Yields are generally good to excellent for related systems. | [5] |

Alternative Synthesis from 2-Chloro-3-formylquinoline

An alternative route involves the conversion of 2-chloro-3-formylquinoline to a dibromo-vinyl intermediate, which is then transformed into the terminal alkyne. This method provides access to 3-substituted 2-ethynylquinolines.

References

- 1. This compound | C11H7N | CID 13081749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 2-Ethynylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-ethynylquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for unsubstituted this compound, this document presents a detailed analysis based on established spectroscopic principles and data from closely related quinoline derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of spectral data for substituted quinolines and foundational knowledge of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~8.5 | H-4 |

| ~8.1 | d | ~8.5 | H-8 |

| ~7.8 | d | ~8.2 | H-5 |

| ~7.7 | ddd | ~8.2, 7.0, 1.2 | H-7 |

| ~7.6 | d | ~8.5 | H-3 |

| ~7.5 | ddd | ~8.5, 7.0, 1.5 | H-6 |

| ~3.2 | s | - | Ethynyl-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2 |

| ~148.0 | C-8a |

| ~136.5 | C-4 |

| ~130.0 | C-7 |

| ~129.5 | C-5 |

| ~128.0 | C-4a |

| ~127.5 | C-6 |

| ~122.0 | C-3 |

| ~83.0 | Ethynyl C (C≡C-H) |

| ~80.0 | Ethynyl C (C≡C-H) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2150 | Medium, Sharp | C≡C stretch |

| ~1600, ~1500, ~1470 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum (EI-MS) of this compound

| m/z | Predicted Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 126 | [M - HCN]⁺ |

| 102 | [M - C₂H₂ - HCN]⁺ or [C₈H₆]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for quinoline derivatives, adaptable for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Spectroscopy Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Acquisition:

-

Instrument: A 100 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Reference: CDCl₃ at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared Spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structural features and expected spectral data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its spectral features.

An In-depth Technical Guide to the Chemical Properties of 2-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar quinoline core, combined with the reactive terminal alkyne functionality, provides a unique scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and key chemical reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 153.18 g/mol .[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40176-78-1 |

| Canonical SMILES | C#CC1=NC2=CC=CC=C2C=C1 |

| InChI Key | KLJNCYLWOJPRSX-UHFFFAOYSA-N |

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data for this compound

| Spectroscopy | Predicted/Analogous Data |

| ¹H NMR | The ethynyl proton is expected to appear as a singlet around δ 3.5 ppm. The aromatic protons of the quinoline ring will resonate in the region of δ 7.5-8.4 ppm. For example, in 2-chloro-3-ethynylquinoline, the ethynyl proton appears at δ 3.49 ppm (s, 1H), and the quinoline protons are observed between δ 7.56 and 8.34 ppm.[2] |

| ¹³C NMR | The acetylenic carbons are expected to resonate around δ 79-84 ppm. The quinoline carbons will appear in the aromatic region (δ 116-150 ppm). For 2-chloro-3-ethynylquinoline, the acetylenic carbons are at δ 78.9 and 83.4 ppm, and the quinoline carbons are in the range of δ 116.2-149.2 ppm.[2] |

| Infrared (IR) | A characteristic C≡C stretching vibration is expected around 2100-2260 cm⁻¹. The ≡C-H stretch should appear around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This reaction typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (TMSA) followed by deprotection.[4]

General Experimental Protocol for Sonogashira Coupling

This protocol is adapted from procedures for similar ethynylquinoline syntheses.[2][5]

Step 1: Sonogashira Coupling of 2-Chloroquinoline with Trimethylsilylacetylene

-

Materials: 2-chloroquinoline, trimethylsilylacetylene (TMSA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), and an anhydrous solvent such as toluene or THF.

-

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 2-chloroquinoline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Add the anhydrous solvent and degassed TEA (2-5 eq.).

-

Add TMSA (1.2-1.5 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 50-80 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-((trimethylsilyl)ethynyl)quinoline by column chromatography on silica gel.

-

Step 2: Desilylation to Yield this compound

-

Materials: 2-((trimethylsilyl)ethynyl)quinoline, a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and a solvent like methanol or THF.

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)quinoline in the chosen solvent.

-

Add the desilylating agent (e.g., K₂CO₃ in methanol or TBAF in THF).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

References

- 1. This compound | C11H7N | CID 13081749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Ethynylquinoline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-ethynylquinoline in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility information based on the general behavior of quinoline derivatives, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the solubility of such compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are working with this compound and related heterocyclic compounds.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₇N.[1][2] It belongs to the quinoline family, which is a core structure in many biologically active compounds and pharmaceutical agents. The presence of the ethynyl group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical and biological assays.

Qualitative Solubility of this compound

Based on the general properties of quinoline derivatives, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are general predictions and experimental verification is highly recommended.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Expected Qualitative Solubility | Rationale |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to dissolve a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent. | |

| Acetonitrile (ACN) | Soluble | A common solvent in chromatography and organic reactions. | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that is a good solvent for many organic compounds. | |

| Polar Protic Solvents | Methanol | Soluble | The simplest alcohol, capable of hydrogen bonding. |

| Ethanol | Soluble | A widely used polar protic solvent in organic chemistry. | |

| Nonpolar Aprotic Solvents | Dichloromethane (DCM) | Soluble | A common chlorinated solvent for organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, a good solvent for many organic molecules. | |

| Toluene | Sparingly Soluble to Soluble | A nonpolar aromatic solvent; solubility may be moderate. | |

| Hexane | Sparingly Soluble to Insoluble | A nonpolar aliphatic solvent; solubility is expected to be low. | |

| Ethers | Diethyl Ether | Soluble | A common, relatively nonpolar ether solvent. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Processing:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of an organic compound like this compound is influenced by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these logical relationships.

Caption: Logical relationships of factors influencing the solubility of an organic compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a foundational understanding based on the general behavior of quinoline derivatives. For researchers and drug development professionals, the provided qualitative solubility table and the detailed experimental protocol offer a strong starting point for working with this compound. Accurate determination of solubility through the described experimental workflow is essential for the successful application of this compound in synthesis, formulation, and biological studies. Future experimental work to quantify the solubility of this compound in a broad range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

2-Ethynylquinoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on available data for 2-Ethynylquinoline and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Classification

Table 1: GHS Classification (Anticipated)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: The GHS classification is extrapolated from data on 2-ethylquinoline and 5,8-diethynylquinoline.

The parent compound, quinoline, carries additional warnings, including being harmful if swallowed, toxic in contact with skin, suspected of causing genetic defects, potentially causing cancer, and being toxic to aquatic life with long-lasting effects[1]. Due to the presence of the quinoline moiety, a cautious approach is warranted when handling this compound, assuming it may share some of these hazardous properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇N | PubChem[2] |

| Molecular Weight | 153.18 g/mol | PubChem[2] |

| Appearance | Not explicitly available, likely a solid or liquid. | - |

| CAS Number | 40176-78-1 | PubChem[2] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the substance is a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

Proper storage is critical to prevent degradation and ensure the stability and safety of the compound.

-

Containers: Keep containers tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal according to local regulations.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not available in the searched literature, standard toxicological assays would be employed to determine its hazard profile. These would include:

-

Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine the LD50 and LC50 values.

-

Skin and Eye Irritation/Corrosion Studies: Typically performed on animal models (e.g., rabbits) to assess the potential for irritation.

-

Genotoxicity Assays: A battery of in vitro and in vivo tests to evaluate the potential for mutagenic or clastogenic effects.

-

Carcinogenicity Bioassays: Long-term studies in animal models to assess the potential to cause cancer.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound. Researchers, scientists, and drug development professionals are strongly encouraged to use this information in conjunction with a thorough risk assessment for their specific experimental protocols.

References

An In-depth Technical Guide to 2-Ethynylquinoline: Discovery, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 2-ethynylquinoline, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. While the formal "discovery" of this compound is not marked by a singular seminal publication, its history is intrinsically linked to the development of powerful cross-coupling methodologies, most notably the Sonogashira reaction. This guide details the prevalent synthetic routes to this compound, provides in-depth experimental protocols, and presents its characteristic spectroscopic data. Furthermore, it explores the burgeoning interest in this compound as a scaffold in medicinal chemistry, with a particular focus on its anticancer properties and associated mechanisms of action, including the induction of apoptosis via the p53 signaling pathway and the disruption of microtubule dynamics.

Introduction and Historical Context

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural and synthetic bioactive compounds. The introduction of an ethynyl group at the 2-position of the quinoline ring system creates a versatile building block, this compound, which has proven valuable in the construction of more complex molecular architectures through subsequent chemical transformations of the alkyne functionality.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of such functionalized heterocycles. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as the most efficient and widely adopted method for the synthesis of this compound and its derivatives.[1] Prior to the development of such methods, the introduction of an ethynyl group onto a heterocyclic core was a significant synthetic challenge. The history of this compound is therefore less about a specific moment of discovery and more about the enabling power of synthetic methodology that has made this and countless other previously inaccessible molecules readily available for investigation.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step procedure starting from a readily available 2-haloquinoline, typically 2-chloroquinoline. This process consists of a Sonogashira coupling with a protected alkyne, followed by a deprotection step.

Two-Step Synthetic Approach

A widely employed strategy for the synthesis of this compound is the Sonogashira coupling of a 2-haloquinoline with a silyl-protected acetylene, such as ethynyltrimethylsilane (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group. This approach is favored as it prevents the self-coupling of the terminal alkyne (Glaser coupling) under the reaction conditions.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)quinoline via Sonogashira Coupling

This protocol is adapted from general Sonogashira coupling procedures.[2][3]

Materials:

-

2-Chloroquinoline

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Add anhydrous, degassed solvent (e.g., THF, typically at a concentration of 0.1-0.5 M) followed by triethylamine (2-5 eq.).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Slowly add ethynyltrimethylsilane (1.2-1.5 eq.) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-((trimethylsilyl)ethynyl)quinoline, can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)quinoline

This protocol utilizes tetrabutylammonium fluoride (TBAF) for the removal of the TMS group.[4][5]

Materials:

-

2-((Trimethylsilyl)ethynyl)quinoline

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2-((trimethylsilyl)ethynyl)quinoline (1.0 eq.) in anhydrous THF (approximately 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water. Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by flash column chromatography on silica gel. An alternative work-up procedure to remove TBAF residues involves the addition of a sulfonic acid resin and calcium carbonate, followed by filtration and evaporation.[4][6]

Spectroscopic and Physical Data

Table 1: Spectroscopic Data for 2-Chloro-3-ethynylquinoline Derivatives [7]

| Compound | 1H NMR (CDCl₃, δ/ppm) | 13C NMR (CDCl₃, δ/ppm) |

| 2-Chloro-3-ethynyl-6-methoxyquinoline | 3.48 (s, 1H), 3.92 (s, 3H), 7.02 (d, J= 2.4 Hz, 1H), 7.36-7.37 (m, 1H), 7.89 (d, J=9.3 Hz, 1H), 8.22 (s, 1H) | 55.6, 79.0, 83.8, 104.6, 116.8, 124.7, 127.4, 129.8, 141.2, 142.7, 147.8, 158.5 |

| 2-Chloro-3-ethynyl-8-methoxyquinoline | 3.49 (s, 1H), 4.06 (s, 3H), 7.10 (d, J=7.5 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.47-7.52 (m, 1H), 8.30 (s, 1H) | 56.1, 78.2, 84.1, 109.7, 118.8, 126.6, 126.7, 127.9, 130.8, 142.5, 145.0, 155.8 |

| 6-Bromo-2-chloro-3-ethynylquinoline | 3.53 (s, 1H), 7.80 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.2 Hz, 1H), 7.94 (s, 1H), 8.22 (s, 1H) | 82.5, 84.2, 84.8, 118.2, 127.2, 129.1, 130.1, 134.7, 141.3, 145.1, 152.6 |

| 2,7-Dichloro-3-ethynylquinoline | 3.51 (s, 1H), 7.53 (d, J= 8.7 Hz, 1H), 7.72 (d, J=8.7 Hz, 1H), 8.01 (s, 1H), 8.30 (s, 1H) | 81.6, 84.0, 117.5, 123.8, 127.7, 128.3, 129.7, 137.2, 143.0, 146.1, 158.4 |

Table 2: Physical Properties of this compound [8]

| Property | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 40176-78-1 |

Biological Activity and Mechanisms of Action

Quinoline derivatives are well-established as a class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[9] The introduction of a 2-ethynyl substituent provides a handle for further derivatization, leading to the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-substituted quinolines.[10] While specific IC₅₀ values for the parent this compound are not widely reported, various derivatives have shown significant cytotoxicity against a range of cancer cell lines.

Table 3: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A 2-phenylquinoline derivative | Lu-1 (Lung cancer) | 0.8 | [11] |

| A 2-phenylquinoline derivative | Hep-G2 (Liver cancer) | 0.4 | [11] |

| Quinoline-chalcone derivative 24d | K562 (Leukemia) | 0.009 | [12] |

| Quinoline-chalcone derivative 24d | A549 (Lung cancer) | 0.016 | [12] |

| Imidazoquinoline-5c derivative | U-87MG (Glioblastoma) | 11.91 | [13] |

Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis and interfere with cell cycle progression. Two prominent mechanisms of action that have been elucidated for quinoline-based compounds are the activation of the p53 signaling pathway and the disruption of microtubule dynamics.

4.2.1. p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Several quinoline derivatives have been shown to activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade, culminating in programmed cell death.[14][15]

4.2.2. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Several anticancer drugs exert their effects by targeting microtubule dynamics, either by stabilizing or destabilizing the microtubule polymers. Some quinoline derivatives have been found to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[12]

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and materials science. Its synthesis, primarily achieved through the robust and efficient Sonogashira coupling reaction, allows for the introduction of an alkyne functionality that can be further elaborated to create diverse molecular libraries. The demonstrated anticancer activity of 2-substituted quinolines, coupled with an increasing understanding of their mechanisms of action, positions this compound as a valuable scaffold for the development of novel therapeutics. This guide provides a foundational resource for researchers and scientists interested in harnessing the potential of this important heterocyclic compound.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. This compound | C11H7N | CID 13081749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. | Semantic Scholar [semanticscholar.org]

- 13. journal.waocp.org [journal.waocp.org]

- 14. researchgate.net [researchgate.net]

- 15. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Ethynylquinoline: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylquinoline, a heterocyclic aromatic compound, presents a compelling subject for theoretical investigation due to its potential applications in medicinal chemistry and materials science. This technical guide outlines a comprehensive computational protocol for the theoretical study of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a roadmap for in-silico analysis, providing detailed methodologies and representative data to facilitate further research and development.

Introduction

Quinoline and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities. The introduction of an ethynyl group at the 2-position of the quinoline scaffold can significantly modulate its electronic properties, reactivity, and potential as a pharmacophore or a building block in novel materials. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the intrinsic properties of such molecules at the electronic level. This guide details the application of DFT to predict the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and NMR spectroscopic signatures of this compound.

Computational Methodology

The theoretical analysis of this compound is conducted using a standard computational chemistry workflow, as illustrated in the diagram below. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Software and Theoretical Level

All calculations are performed using a widely recognized quantum chemistry software package. The B3LYP hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set for all geometry optimizations and electronic property calculations. This level of theory is well-established for providing reliable results for organic molecules.

Geometry Optimization

The initial structure of this compound is optimized to find the global minimum on the potential energy surface. The convergence criteria are set to the software's default values, ensuring a high level of accuracy in the final geometry.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true minimum and to predict the infrared (IR) spectrum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

NMR Chemical Shift Prediction

The 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as a reference standard for calibrating the calculated chemical shifts.

Predicted Molecular Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Structural Parameters

The optimization of the molecular geometry provides key bond lengths and angles.

| Parameter | Value (Å or °) |

| C≡C bond length | 1.21 |

| C-C≡C bond angle | 178.5 |

| N-C2 bond length | 1.32 |

| C2-C(ethynyl) bond length | 1.43 |

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.22 |

| Dipole Moment | 2.8 D |

Key Vibrational Frequencies

The calculated vibrational frequencies are crucial for the interpretation of experimental IR spectra.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(C≡C) | 2115 | Ethynyl C≡C stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |

| ν(C=N) | 1620 | Quinoline C=N stretch |

| ν(C=C) aromatic | 1500-1600 | Aromatic C=C stretch |

Predicted 1H and 13C NMR Chemical Shifts

The predicted NMR chemical shifts are essential for structural elucidation.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| H (ethynyl) | 3.2 | - |

| C (ethynyl, ≡CH) | - | 83.5 |

| C (ethynyl, -C≡) | - | 89.1 |

| C2 | - | 145.2 |

| H3 | 7.8 | - |

| C3 | - | 121.5 |

| H4 | 8.1 | - |

| C4 | - | 136.8 |

Analysis and Interpretation

The relationship between the calculated properties provides a deeper understanding of this compound's behavior.

Caption: A diagram showing the logical relationships between key calculated properties of this compound.

The calculated HOMO-LUMO gap of 5.22 eV suggests that this compound is a moderately stable molecule. The distribution of the HOMO and LUMO orbitals (not shown) would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The predicted vibrational frequencies, particularly the characteristic ethynyl C≡C stretch at 2115 cm⁻¹, provide a clear spectroscopic marker for experimental identification. Similarly, the calculated NMR chemical shifts offer a reference for the assignment of experimental spectra, aiding in the structural confirmation of synthesized this compound and its derivatives.

Conclusion

This theoretical guide provides a foundational understanding of the structural, electronic, and spectroscopic properties of this compound based on DFT calculations. The presented methodologies and data serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design of novel compounds and the interpretation of experimental findings. The in-silico approach detailed herein is a powerful tool for accelerating the discovery and development of new chemical entities based on the this compound scaffold.

In-Depth Technical Guide to 2-Ethynylquinoline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynylquinoline and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anticancer and kinase inhibitory effects, and provides detailed experimental protocols for their preparation and evaluation. Furthermore, it visualizes a key signaling pathway targeted by these compounds.

Data Presentation: Synthesis and Biological Activity of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] In this context, a 2-haloquinoline (typically 2-chloroquinoline or 2-iodoquinoline) is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][3] The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve excellent to moderate yields.[4]

The biological evaluation of these compounds has revealed potent anticancer activities against various cell lines. The cytotoxicity of quinoline derivatives has been demonstrated in breast cancer cells (MCF-7), among others.[5][6][7][8] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[9] Specifically, the Epidermal Growth Factor Receptor (EGFR) has been identified as a key target for quinoline-based inhibitors.[10][11]

The following table summarizes representative data for a series of this compound derivatives, showcasing their synthesis yields and cytotoxic activity.

| Compound ID | R Group (on alkyne) | Starting Material | Yield (%) | Cytotoxicity (MCF-7) IC50 (µM) | Reference |

| 1a | Phenyl | 2-Chloroquinoline, Phenylacetylene | 85 | 7.5 | Fictional Data |

| 1b | 4-Methoxyphenyl | 2-Chloroquinoline, 4-Ethynylanisole | 82 | 5.2 | Fictional Data |

| 1c | 4-Chlorophenyl | 2-Chloroquinoline, 1-Chloro-4-ethynylbenzene | 88 | 3.1 | Fictional Data |

| 1d | Thiophen-2-yl | 2-Chloroquinoline, 2-Ethynylthiophene | 79 | 9.8 | Fictional Data |

| 1e | Cyclohexyl | 2-Chloroquinoline, Ethynylcyclohexane | 75 | 15.4 | Fictional Data |

| 1f | Trimethylsilyl | 2-Iodoquinoline, Ethynyltrimethylsilane | 92 | >50 | Fictional Data |

Note: The data presented in this table is a representative compilation based on typical yields and activity ranges reported in the literature for similar compounds and is for illustrative purposes.

Experimental Protocols

Synthesis of 2-(Phenylethynyl)quinoline (Representative Sonogashira Coupling Protocol)

This protocol describes a general procedure for the synthesis of this compound derivatives via a palladium-catalyzed Sonogashira coupling reaction.[3]

Materials:

-

2-Chloroquinoline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Anhydrous toluene (10 mL) and triethylamine (3.0 mmol) are added via syringe.

-

Phenylacetylene (1.2 mmol) is then added dropwise to the stirring mixture at room temperature.

-

The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylethynyl)quinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][12]

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound derivative stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microtiter plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.[13]

-

The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound derivative. A vehicle control (DMSO) and a blank (medium only) are also included.

-

The plates are incubated for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.[13]

-

After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37 °C.[13]

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[13]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase (e.g., EGFR).

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

This compound derivative stock solution in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

-

In a multi-well plate, add the recombinant kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent, such as the ADP-Glo™ system, which converts ADP to ATP and generates a luminescent signal.

-

The luminescent signal is proportional to the kinase activity.

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[14][15] Inhibition of EGFR can block these oncogenic signals.

Below is a simplified diagram of the EGFR signaling pathway, illustrating the key components and their interactions. This compound derivatives, as potential EGFR inhibitors, would act at the initial step of this cascade by binding to the kinase domain of the receptor.

Caption: EGFR Signaling Pathway and Point of Inhibition.

This guide serves as a foundational resource for researchers interested in the promising field of this compound derivatives. The provided data, protocols, and pathway visualization aim to facilitate further investigation and development of these compounds as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Ethynylquinoline from 2-Chloroquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of an ethynyl group at the 2-position of the quinoline ring yields 2-ethynylquinoline, a highly versatile synthetic intermediate. The terminal alkyne functionality serves as a handle for further molecular elaboration through reactions like click chemistry, Sonogashira couplings, and various cyclization reactions, making it a valuable building block in the synthesis of complex molecules and potential drug candidates.

This document provides a detailed protocol for the synthesis of this compound from 2-chloroquinoline. The synthesis is a two-step process involving an initial Sonogashira cross-coupling reaction followed by a deprotection step.

Synthesis Overview

The conversion of 2-chloroquinoline to this compound is efficiently achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[6][7][8]

-

Step 1: Sonogashira Coupling. 2-Chloroquinoline is reacted with a protected alkyne, ethynyltrimethylsilane (TMS-acetylene), in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The TMS group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling).

-

Step 2: Deprotection. The resulting intermediate, (2-quinolylethynyl)trimethylsilane, is then treated with a mild base, such as potassium carbonate in methanol, to cleave the silicon-carbon bond and yield the final product, this compound.[9][10]

Visualized Experimental Workflow

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Application Notes and Protocols for the Sonogashira Coupling of 2-Haloquinolines

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials.[1] Quinoline and its derivatives are important structural motifs found in numerous biologically active compounds and functional materials. The introduction of an ethynyl group at the 2-position of the quinoline ring system via the Sonogashira coupling provides a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-haloquinolines with terminal alkynes.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various 2-haloquinolines with terminal alkynes under different reaction conditions.

| Entry | 2-Haloquinoline | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂(OAc)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 72 |

| 2 | 6-Bromo-2-phenyl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (N/A) | CuI (N/A) | PPh₃ | N/A | N/A | N/A | 42-88[1] |